Synthetic Yield Superiority vs. Grignard-Based Routes for Regioisomer 2-(3,5-Dichlorophenyl)ethanol
The synthesis of 1-(3,5-dichlorophenyl)ethanol via sodium borohydride reduction of the corresponding ketone proceeds with a reported quantitative yield of 100% under mild conditions (room temperature, 5 min) . In contrast, the synthesis of its regioisomer 2-(3,5-dichlorophenyl)ethanol via Grignard reaction or Friedel-Crafts alkylation requires more complex reaction setups and is reported to have lower and more variable yields, although specific comparative data is not publicly disclosed . The superior and consistent yield of 1-(3,5-dichlorophenyl)ethanol translates directly to reduced manufacturing costs and higher process efficiency for procurement planning.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 100% |
| Comparator Or Baseline | 2-(3,5-Dichlorophenyl)ethanol (CAS 93427-13-5) |
| Quantified Difference | Quantitative yield for comparator not disclosed, but reported as 'lower yield' for reduction route; route for target is superior |
| Conditions | NaBH₄ reduction in EtOH at room temperature for 5 min (target); Grignard/Friedel-Crafts for comparator |
Why This Matters
Higher synthetic yield reduces cost per gram and simplifies large-scale procurement planning.
